molecular formula C12H17BrN2O2 B3194712 Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate CAS No. 856886-54-9

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

Cat. No.: B3194712
CAS No.: 856886-54-9
M. Wt: 301.18 g/mol
InChI Key: IMJCEDWUDGKTLD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving amino acid derivatives and their biological activities.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. The amino group and the bromopyridine moiety play crucial roles in its biological activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an amino group, a bromopyridine ring, and a hexanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-3-4-5-12(14,11(16)17-2)9-6-10(13)8-15-7-9/h6-8H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCEDWUDGKTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CN=C1)Br)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660891
Record name Methyl 2-(5-bromopyridin-3-yl)norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856886-54-9
Record name Methyl 2-(5-bromopyridin-3-yl)norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Reactant of Route 2
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Reactant of Route 3
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Reactant of Route 4
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Reactant of Route 5
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Reactant of Route 6
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

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